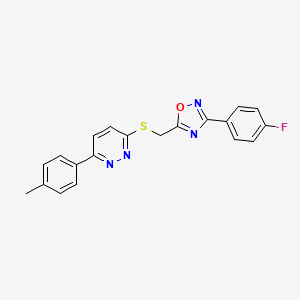

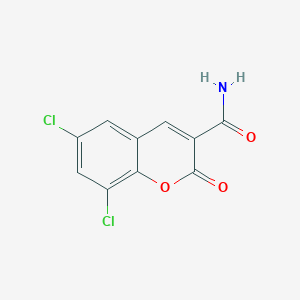

![molecular formula C14H14N2O2S B3002774 2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile CAS No. 1705934-76-4](/img/structure/B3002774.png)

2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve advanced organic chemistry techniques. The azabicyclo[3.2.1]octane core could potentially be synthesized from a suitable bicyclic precursor through functional group manipulations . The attachment of the sulfonyl and benzonitrile groups would likely involve further steps, possibly including nucleophilic substitution or addition reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their relative positions. The azabicyclo[3.2.1]octane core might be relatively stable, but the sulfonyl and nitrile groups could potentially be involved in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and stability could be influenced by factors like the presence of polar functional groups and the compound’s overall shape and size .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Isoxazoline-Based Carbocyclic Nucleosides : A study by Quadrelli et al. (2007) details the synthesis of isoxazoline-based carbocyclic aminols, which are important for constructing purine nucleosides, from a compound closely related to 2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile (Quadrelli et al., 2007).

Cycloaddition Chemistry for Pyrimidine Nucleosides Synthesis : Research by Quadrelli et al. (2008) explores the cycloaddition of benzonitrile oxide with derivatives, leading to isoxazoline-carbocyclic aminols for constructing pyrimidine nucleosides (Quadrelli et al., 2008).

Medicinal Chemistry and Bioactive Compounds

Synthesis of Cocaine Impurities : A study by Cooper and Allen (1984) investigates the synthesis of compounds including 3-aminomethyl-2-methoxycarbonyl-8-methyl-8-azabicyclo(3.2.1.) oct-2-ene, which is structurally related to the target compound, in synthetic cocaine samples (Cooper & Allen, 1984).

Synthesis and Biological Activity of Tropanyl Esters and Amides : Romanelli et al. (1993) synthesized and evaluated a series of aryl tropanyl esters and amides, including 1H-indole-3-carboxylic acid endo 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, for antinociceptive activity (Romanelli et al., 1993).

Advanced Organic Synthesis Techniques

- Synthesis of 8-Azabicyclo[3.2.1]oct-3-en-2-ones : Curtis et al. (2006) demonstrate the synthesis of 8-azabicyclo[3.2.1]oct-3-en-2-ones through asymmetric 1,3-dipolar cycloadditions, a technique that may be relevant to the synthesis of derivatives of this compound (Curtis et al., 2006).

Safety and Hazards

特性

IUPAC Name |

2-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c15-10-11-4-1-2-7-14(11)19(17,18)16-12-5-3-6-13(16)9-8-12/h1-5,7,12-13H,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDWSILWBQYRCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)

![N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B3002694.png)

![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)

![3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3002710.png)

![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B3002711.png)

![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3002713.png)